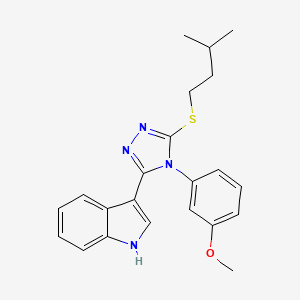

![molecular formula C14H15Cl2N3 B2646350 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321998-70-3](/img/structure/B2646350.png)

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

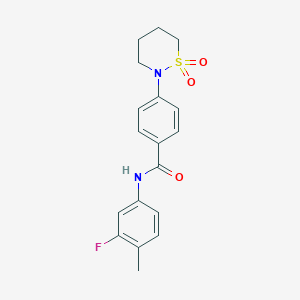

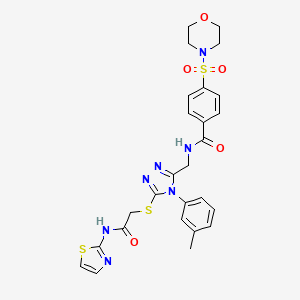

“4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the molecular formula C14H15Cl2N3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” can be determined through various spectroscopic techniques and single-crystal X-ray crystallography . The molecule has a molecular weight of 296.2 .Wissenschaftliche Forschungsanwendungen

Dopamine D4 Receptor Ligands

4-Heterocyclylpiperidines, including compounds similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine, have been studied for their affinity and selectivity towards human dopamine D4 (hD4) receptors. These studies have involved systematic examinations of the molecule's structure-activity relationships, focusing on hD4 affinity and selectivity over other dopamine receptors. The research discovered that certain molecular modifications can significantly enhance the affinity and selectivity, suggesting potential applications of these compounds in medical and pharmacological research, especially related to the dopamine system and its associated neurological functions and disorders (Rowley et al., 1997).

Molecular Interaction Studies

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its interaction with the CB1 cannabinoid receptor. This research includes conformational analysis, comparative molecular field analysis (CoMFA), and 3D-quantitative structure-activity relationship (QSAR) models, highlighting its importance as a potent and selective antagonist for this receptor. These studies contribute valuable insights into the molecular interactions, binding affinities, and structural requirements for antagonistic activity, which are crucial for drug design and therapeutic applications (Shim et al., 2002).

Structure-Activity Relationships (SAR)

Studies exploring the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have provided detailed insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These investigations are pivotal for the development of therapeutic agents that can mitigate the adverse effects of cannabinoids and cannabimimetic agents, offering pathways for new drug development and understanding of receptor-ligand interactions (Lan et al., 1999).

Metabolism and Bioavailability Studies

In vitro metabolism studies of diarylpyrazoles, a group of compounds related to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine, have been conducted to understand their metabolic profiles and the potential retention of receptor binding properties by their metabolites. These studies are essential for comprehending the pharmacokinetics, bioavailability, and overall therapeutic potential of these compounds (Zhang et al., 2005).

Zukünftige Richtungen

The future directions for “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities and development into new drugs. Piperazine derivatives are known to show a wide range of biological activities and are an important synthon in the development of new drugs .

Eigenschaften

IUPAC Name |

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3/c15-10-1-2-11(12(16)7-10)14-8-13(18-19-14)9-3-5-17-6-4-9/h1-2,7-9,17H,3-6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEBRCPVZPTAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

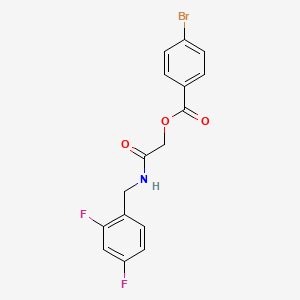

![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)

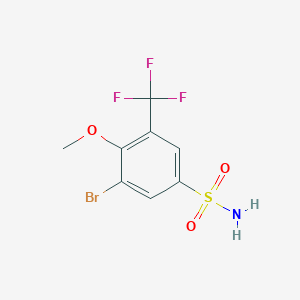

![N-[2-Fluoro-5-[[2-(4-hydroxyphenyl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2646274.png)

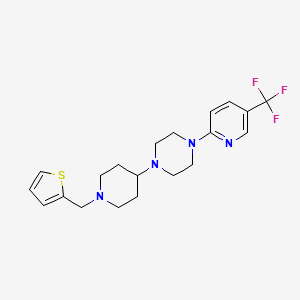

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2646276.png)

![N-([1,1'-biphenyl]-2-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2646280.png)

![(E)-3-[3-(2-hydroxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2646288.png)